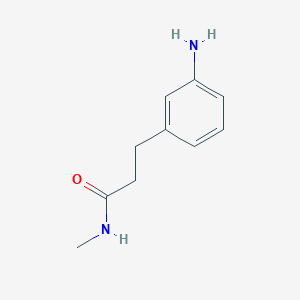

3-(3-aminophenyl)-N-methylpropanamide

Description

Properties

IUPAC Name |

3-(3-aminophenyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-10(13)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBPZATWDRHOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(3-aminophenyl)-N-methylpropanamide

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-(3-aminophenyl)-N-methylpropanamide, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The synthesis is presented as a logical, three-step sequence, with each stage explained to provide a deep understanding of the underlying chemical principles and experimental considerations.

Introduction and Strategic Overview

3-(3-aminophenyl)-N-methylpropanamide is a substituted aminophenyl derivative with potential applications as a scaffold in the design of novel therapeutic agents. Its structure combines a flexible propanamide linker with a reactive primary aromatic amine, making it a valuable building block for further chemical modification.

The synthetic strategy outlined herein is designed for efficiency and reliability, proceeding through three distinct stages:

-

Synthesis of 3-(3-nitrophenyl)propanoic acid: This initial step establishes the core carbon skeleton and introduces the nitro group, which serves as a precursor to the desired amine.

-

Reduction of the Nitro Group: The nitro functionality is selectively reduced to a primary amine, yielding 3-(3-aminophenyl)propanoic acid.

-

Amide Bond Formation: The final step involves the coupling of 3-(3-aminophenyl)propanoic acid with methylamine to form the target molecule, 3-(3-aminophenyl)-N-methylpropanamide.

This multi-step approach allows for purification and characterization at intermediate stages, ensuring the quality and identity of the final product.

Visualization of the Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Caption: Overall workflow for the synthesis of 3-(3-aminophenyl)-N-methylpropanamide.

Part 1: Synthesis of 3-(3-nitrophenyl)propanoic acid

The synthesis of the key intermediate, 3-(3-nitrophenyl)propanoic acid, can be efficiently achieved through a Knoevenagel-Doebner condensation of m-nitrobenzaldehyde with malonic acid, followed by a subsequent reduction of the resulting cinnamic acid derivative. A well-established method involves the condensation of m-nitrobenzaldehyde with malonic acid in the presence of a base like pyridine to yield 3-nitrocinnamic acid[1]. The double bond of the cinnamic acid derivative is then selectively reduced. Catalytic hydrogenation is a common method for this transformation[2][3].

Alternatively, a one-pot reaction involving m-nitrobenzaldehyde and Meldrum's acid in the presence of a formic acid-triethylamine system can directly yield 3-(3-nitrophenyl)propanoic acid[4].

Detailed Experimental Protocol:

Materials:

-

m-Nitrobenzaldehyde

-

Malonic acid

-

Pyridine

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas or a hydrogen donor (e.g., ammonium formate)

-

Ethanol

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

Procedure:

-

Condensation: In a round-bottom flask, dissolve m-nitrobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a minimal amount of pyridine. Heat the mixture at reflux for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into ice-cold 1 M hydrochloric acid to precipitate the 3-nitrocinnamic acid. Filter the solid, wash with cold water, and dry.

-

Hydrogenation: To a solution of 3-nitrocinnamic acid in ethanol, add a catalytic amount of 10% Pd/C. The reduction can be carried out under a hydrogen atmosphere (balloon or Parr shaker) or by using a hydrogen donor such as ammonium formate (catalytic transfer hydrogenation)[5]. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure. The crude 3-(3-nitrophenyl)propanoic acid can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Part 2: Reduction of 3-(3-nitrophenyl)propanoic acid

The conversion of the nitro group to a primary amine is a critical step. Catalytic transfer hydrogenation is a mild and efficient method that is compatible with the carboxylic acid functionality[5][6]. This method avoids the use of high-pressure hydrogen gas and often proceeds with high yields.

Detailed Experimental Protocol:

Materials:

-

3-(3-nitrophenyl)propanoic acid

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate

-

Methanol

-

Diatomaceous earth (Celite)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(3-nitrophenyl)propanoic acid (1 equivalent) in methanol. To this solution, add 10% Pd/C (5-10 mol%) and ammonium formate (3-5 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. The filtrate is then concentrated under reduced pressure to yield crude 3-(3-aminophenyl)propanoic acid. This intermediate is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Part 3: Amide Coupling to form 3-(3-aminophenyl)-N-methylpropanamide

The final step is the formation of the amide bond between 3-(3-aminophenyl)propanoic acid and methylamine. A reliable method for this transformation is the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt)[7][8][9]. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Caption: Amide bond formation via an activated ester intermediate.

Detailed Experimental Protocol:

Materials:

-

3-(3-aminophenyl)propanoic acid

-

Methylamine (as a solution in THF or water, or as the hydrochloride salt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a solution of 3-(3-aminophenyl)propanoic acid (1 equivalent) in anhydrous DMF or DCM, add HOBt (1.1 equivalents) and EDC-HCl (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add methylamine (1.2 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA (2-3 equivalents). If using methylamine hydrochloride, an additional equivalent of base is required.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-(3-aminophenyl)-N-methylpropanamide.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | m-Nitrobenzaldehyde | Malonic acid, Pyridine, Pd/C, H₂ or (NH₄)HCO₂ | 3-(3-nitrophenyl)propanoic acid | 70-85% |

| 2 | 3-(3-nitrophenyl)propanoic acid | Pd/C, Ammonium formate | 3-(3-aminophenyl)propanoic acid | >90% |

| 3 | 3-(3-aminophenyl)propanoic acid | Methylamine, EDC-HCl, HOBt, DIPEA | 3-(3-aminophenyl)-N-methylpropanamide | 60-80% |

Conclusion

The synthetic route described in this guide provides a robust and reproducible method for the preparation of 3-(3-aminophenyl)-N-methylpropanamide. By following these detailed protocols and understanding the chemical principles behind each step, researchers can reliably synthesize this valuable compound for their drug discovery and development programs. Adherence to standard laboratory safety practices is essential throughout all experimental procedures.

References

-

Gunda, G. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

-

ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]

-

Stiuf, M. et al. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Catalysts. [Link]

-

ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

-

Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

-

ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

-

The Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. [Link]

-

Reddit. EDC-HOBt Amide coupling workup help. [Link]

-

Sciencemadness.org. Catalytic Transfer Hydrogenation. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

FDA.gov. 3-NITROCINNAMIC ACID. [Link]

-

PubMed. In vitro reduction of methane production by 3-nitro-1-propionic acid is dose-dependent. [Link]

-

ResearchGate. Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. [Link]

-

Chemical Methodologies. Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. [Link]

- Google Patents. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.

-

PubChem. 3-Nitrocinnamic acid. [Link]

-

Organic Syntheses. m-NITROCINNAMIC ACID. [Link]

-

Chemistry Stack Exchange. Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. [Link]

- Google Patents.

-

Scribd. A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF. [Link]

-

UCL Discovery. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

-

PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. chemmethod.com [chemmethod.com]

- 4. 3-(3-Nitrophenyl)propionic acid | 1664-57-9 [amp.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

"3-(3-aminophenyl)-N-methylpropanamide" chemical properties

An In-depth Technical Guide to 3-(3-aminophenyl)-N-methylpropanamide

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(3-aminophenyl)-N-methylpropanamide, a key intermediate in pharmaceutical and neuroscience research. The document is intended for researchers, chemists, and drug development professionals, offering in-depth analysis of the molecule's structure, predicted physicochemical properties, spectroscopic characteristics, and its role as a versatile building block in medicinal chemistry. Detailed, field-proven protocols for its synthesis and characterization are proposed based on established chemical principles.

Introduction and Strategic Importance

3-(3-aminophenyl)-N-methylpropanamide is a bifunctional organic molecule featuring a primary aromatic amine (aniline derivative) and a secondary amide. This unique combination of functional groups makes it a valuable scaffold and intermediate in the synthesis of more complex molecules, particularly within the domain of neuroscience and oncology drug discovery.[1] Its structural backbone is present in a variety of biologically active compounds, and its classification as a "neurological intermediate" underscores its importance for developing novel therapeutic agents.[1] Understanding its chemical properties is paramount for its effective utilization in multi-step synthetic campaigns aimed at producing new chemical entities (NCEs) with potential therapeutic value.

Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its structure and CAS registry number. It is most commonly supplied and handled as a hydrochloride salt to improve stability and solubility.[1]

-

IUPAC Name: 3-(3-aminophenyl)-N-methylpropanamide

-

Common Form: Hydrochloride Salt

-

Molecular Formula (Free Base): C₁₀H₁₄N₂O

-

Molecular Weight (Free Base): 178.23 g/mol

Predicted Physicochemical Data

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 178.23 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |

| logP (Octanol/Water) | 0.8 - 1.2 | Indicates balanced lipophilicity, suggesting reasonable aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Below the 140 Ų threshold, predicting good cell membrane permeability. The value is consistent with CNS-active drugs.[3] |

| Hydrogen Bond Donors | 2 (from -NH₂) | Contributes to solubility and target binding interactions. |

| Hydrogen Bond Acceptors | 2 (from C=O, -NH-) | Influences solubility and provides key points for molecular recognition. |

| pKa (Strongest Basic) | ~4.5 (Aromatic Amine) | The aniline-like amine is weakly basic. This property is critical for salt formation and solubility at physiological pH. |

| pKa (Strongest Acidic) | ~17.5 (Amide N-H) | The amide proton is generally not considered acidic under physiological conditions. |

Proposed Synthesis and Manufacturing Pathway

While a specific, published synthesis for 3-(3-aminophenyl)-N-methylpropanamide is not available, a robust and logical synthetic route can be designed based on well-established organic chemistry principles, particularly amide bond formation. The proposed pathway emphasizes efficiency and the use of readily available starting materials like 3-(3-aminophenyl)propanoic acid.[4]

Retrosynthetic Analysis

The key disconnection is at the amide bond, pointing to 3-(3-nitrophenyl)propanoic acid and methylamine as logical precursors. The nitro group serves as a stable precursor to the reactive amino group, preventing undesired side reactions during the amide coupling step.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthesis Protocol

Objective: To synthesize 3-(3-aminophenyl)-N-methylpropanamide from 3-(3-nitrophenyl)propanoic acid.

Step 1: Amide Coupling

-

Reaction: 3-(3-nitrophenyl)propanoic acid + Methylamine → 3-(3-nitrophenyl)-N-methylpropanamide

-

Rationale: This step forms the core amide structure. Using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) is a standard, high-yield method for creating amide bonds while minimizing side reactions and racemization.

-

Procedure:

-

Dissolve 3-(3-nitrophenyl)propanoic acid (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add EDC (1.2 eq) and HOBt (1.1 eq) to the solution and stir at room temperature for 15 minutes to form the active ester.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of methylamine (e.g., 2.0 M in THF, 1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction completion using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, perform an aqueous workup: wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

-

Step 2: Nitro Group Reduction

-

Reaction: 3-(3-nitrophenyl)-N-methylpropanamide → 3-(3-aminophenyl)-N-methylpropanamide

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity.

-

Procedure:

-

Dissolve the crude 3-(3-nitrophenyl)-N-methylpropanamide from Step 1 in a solvent such as methanol or ethanol.

-

Transfer the solution to a hydrogenation vessel.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).

-

Pressurize the vessel with hydrogen gas (H₂) to 50 psi (or as appropriate for the equipment).

-

Stir the reaction vigorously at room temperature for 4-8 hours.

-

Monitor the uptake of hydrogen and reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., Nitrogen or Argon).

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude final product, 3-(3-aminophenyl)-N-methylpropanamide. Purification can be achieved via column chromatography or recrystallization if necessary.

-

Spectroscopic Characterization Profile (Predicted)

No experimental spectra are publicly available. However, a detailed prediction based on established spectroscopic principles can guide researchers in identifying and confirming the structure.[5][6]

¹H NMR Spectroscopy

-

Aromatic Protons (C₆H₄): Expected in the δ 6.5-7.2 ppm range. The substitution pattern will lead to four distinct signals: a singlet (or narrow triplet) for the proton between the two substituents, and a doublet, a triplet, and another doublet for the remaining protons.

-

Amine Protons (-NH₂): A broad singlet around δ 3.5-4.5 ppm. This peak will disappear upon a D₂O shake, a key confirmatory test.[6]

-

Amide Proton (-NH-CH₃): A broad singlet or quartet (due to coupling with the N-methyl protons) around δ 7.5-8.5 ppm.

-

Aliphatic Protons (-CH₂-CH₂-): Two triplets expected. The -CH₂- adjacent to the aromatic ring (~δ 2.8 ppm) and the -CH₂- adjacent to the carbonyl group (~δ 2.4 ppm).

-

N-Methyl Protons (-NH-CH₃): A singlet or doublet around δ 2.7 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): Expected around δ 172-174 ppm.

-

Aromatic Carbons: Six signals expected between δ 113-148 ppm. The carbon attached to the amino group (C-NH₂) will be the most upfield (~δ 113-115 ppm), while the carbon ipso to the alkyl chain will be around δ 140 ppm.

-

Aliphatic Carbons (-CH₂-CH₂-): Two signals expected in the δ 30-40 ppm range.

-

N-Methyl Carbon (-CH₃): A distinct signal expected around δ 26-28 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch (Amine): Two characteristic sharp peaks around 3350-3450 cm⁻¹ for the primary amine.

-

N-H Stretch (Amide): A moderate peak around 3300 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Signals in the 2850-3100 cm⁻¹ range.

-

C=O Stretch (Amide I Band): A strong, sharp absorption around 1640-1660 cm⁻¹. This is a highly diagnostic peak.

-

N-H Bend (Amide II Band): A moderate absorption around 1550-1570 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): In Electron Impact (EI) mode, the molecular ion peak would be observed at m/z = 178.

-

Key Fragmentation: The molecule is expected to undergo alpha-cleavage adjacent to the amine and amide groups. A prominent fragment would likely be the tropylium-like ion resulting from benzylic cleavage at m/z = 106.

Applications in Research and Drug Development

The strategic value of 3-(3-aminophenyl)-N-methylpropanamide lies in its utility as a versatile chemical building block. The primary aromatic amine serves as a key functional handle for a wide range of chemical transformations, enabling the synthesis of diverse compound libraries for screening.

Scaffold for Neuroscience Drug Discovery

The structural motif of an aminophenyl group linked by a short alkyl chain to a polar group is common in neurologically active compounds. Precursors with similar structures are used in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and atomoxetine.[7][8] This molecule provides an ideal starting point for:

-

Library Synthesis: The primary amine can be readily acylated, sulfonated, or used in reductive amination to generate a wide array of derivatives for screening against neurological targets.

-

Targeting CNS Disorders: The development of novel treatments for depression, anxiety, and other neuropsychiatric disorders often relies on scaffolds that can be systematically modified to optimize properties like blood-brain barrier penetration and target affinity.[9]

Intermediate in Oncology Research

The aminophenyl moiety is a well-known pharmacophore in oncology. For instance, derivatives of N-(aminophenyl) amides and related structures have been investigated as potent inhibitors of histone deacetylases (HDACs) and other key cancer targets.[10][11] This intermediate can be used to synthesize novel compounds for evaluation in:

-

Kinase Inhibitor Programs: The amine can be incorporated into heterocyclic cores common in kinase inhibitors.

-

Epigenetic Modulators: As a building block for novel HDAC or other enzyme inhibitors.[11]

Caption: Application workflow of the core scaffold.

Safety, Handling, and Storage

As with related aminophenyl derivatives, 3-(3-aminophenyl)-N-methylpropanamide should be handled with appropriate care.[4]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry place away from direct sunlight and oxidizing agents. For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is recommended, particularly for the free base which may be susceptible to air oxidation. The hydrochloride salt form offers superior stability.

Conclusion

3-(3-aminophenyl)-N-methylpropanamide is a strategically important chemical intermediate with significant potential in modern drug discovery. Its bifunctional nature allows for extensive chemical modification, making it an ideal scaffold for generating diverse libraries of novel compounds targeted at complex diseases. While experimental data on its properties are sparse, this guide has provided a robust framework of predicted characteristics and a reliable synthetic protocol to empower researchers in their scientific endeavors. Its application as a building block, particularly in the fields of neuroscience and oncology, marks it as a compound of high interest for the future of medicinal chemistry.

References

- 3-(3-Aminophenyl)-N-methylpropanamide hydrochloride. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-3-aminophenyl-n-methylpropanamide-hydrochloride-1201633-58-0]

- 3-3-aminophenyl-n-methylpropanamide. 3D-TQB54266. [URL: https://www.3d-interconnect.com/product/3D-TQB54266.html]

- 3-Amino-N-methylpropanamide. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14889074]

- Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [URL: https://www.researchgate.net/publication/8554226_Synthesis_of_the_enantiomers_and_N-protected_derivatives_of_3-amino-3-4-cyanophenylpropanoic_acid]

- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/232742914_A_One-Pot_Synthesis_of_3-Amino-3-arylpropionic_Acids]

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-3-((4-Hydroxyphenyl)amino)propanoic-as-Kavaliauskas-Urbelis/42c38c82a5147f897f1f92e461b409744c8039f3]

- 3-(3-Aminophenyl)propionic acid. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2735406]

- Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6848981/]

- ¹H-NMR for 3-amino-N-phenylpropanamide. ResearchGate. [URL: https://www.researchgate.net/figure/H-NMR-for-3-amino-N-phenylpropanamide_fig10_323498877]

- Process for the synthesis of tapentadol and intermediates thereof. Google Patents. [URL: https://patents.google.

- N-(3-Aminophenyl)propanamide. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/89953]

- Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents. [URL: https://patents.google.

- Preparation method of 3-methylamino-1-phenylpropanol. Google Patents. [URL: https://patents.google.

- Strategies to Address Challenges in Neuroscience Drug Discovery and Development. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6542472/]

- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines. Google Patents. [URL: https://patents.google.

- Interpreting the H-1 NMR spectrum of propanamide. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page06/molecule_spectroscopy/spec10amide.htm]

- Spectroscopy of Amines. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines]

- Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold. PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/27575313/]

- Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/18570366/]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(3-Aminophenyl)propionic acid | C9H11NO2 | CID 2735406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Strategies to Address Challenges in Neuroscience Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigational Framework for Determining the Mechanism of Action of 3-(3-aminophenyl)-N-methylpropanamide

A Senior Application Scientist's Guide for Drug Discovery Professionals

Abstract: The compound 3-(3-aminophenyl)-N-methylpropanamide is a novel molecule with an uncharacterized biological profile. This technical guide presents a comprehensive, multi-phase investigational strategy to elucidate its mechanism of action (MoA). In the absence of published data, we will leverage structural analogy to formulate a primary hypothesis and outline a systematic, self-validating workflow for its evaluation. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed experimental protocols necessary for a thorough MoA investigation.

Part 1: The Investigational Challenge and a Structurally-Informed Hypothesis

The primary challenge in characterizing 3-(3-aminophenyl)-N-methylpropanamide is the current absence of publicly available data regarding its biological activity. Standard database searches reveal its existence as a research chemical, but provide no insight into its pharmacological targets or effects.

Structural Analysis and Hypothesis Formulation:

The chemical structure of 3-(3-aminophenyl)-N-methylpropanamide features an aminophenyl group and a propanamide moiety. These functional groups are present in a variety of bioactive compounds. Notably, a study on 4-aminophenyl acetamides and propanamides has identified them as potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a well-characterized ion channel involved in pain and inflammation.[1] Based on this structural similarity, we propose the primary working hypothesis:

Primary Hypothesis: 3-(3-aminophenyl)-N-methylpropanamide acts as a modulator (agonist or antagonist) of a member of the Transient Receptor Potential (TRP) channel family, with a primary focus on TRPV1.

This guide will detail a research plan to rigorously test this hypothesis while remaining open to discovering alternative or additional mechanisms.

Part 2: A Phased Approach to Mechanism of Action Elucidation

We will employ a phased, iterative approach, starting with broad phenotypic screening and progressing to specific target identification and validation. This workflow ensures that resources are used efficiently and that the investigation remains unbiased.

Caption: Phased investigational workflow for MoA elucidation.

Phase I: Broad Phenotypic Screening and Target Class Identification

The initial phase aims to identify any biological activity of the compound in a relatively unbiased manner. This involves high-content screening across a panel of diverse cell lines.

Experimental Protocol: High-Content Cellular Viability and Morphology Screen

-

Cell Line Selection: Choose a panel of cell lines representing various tissues and cancer types (e.g., HEK293, HeLa, A549, SH-SY5Y). Include a cell line known to express high levels of TRPV1 (e.g., HEK293-hTRPV1 stable cell line) as a hypothesis-driven choice.

-

Compound Plating: Serially dilute 3-(3-aminophenyl)-N-methylpropanamide in DMSO to create a 10-point concentration curve (e.g., 100 µM to 1 nM). Plate the compound in 384-well, optically clear bottom plates.

-

Cell Seeding: Seed the selected cell lines into the compound-containing plates at a predetermined optimal density.

-

Incubation: Incubate cells for 48-72 hours under standard cell culture conditions.

-

Staining: Add a staining cocktail containing:

-

Hoechst 33342: To stain nuclei and enable cell counting.

-

CellTracker™ Green CMFDA: To stain the cytoplasm and assess cell morphology.

-

Propidium Iodide: To identify dead cells.

-

-

Imaging: Acquire images using a high-content imaging system. Capture at least four fields per well.

-

Data Analysis: Use image analysis software to quantify:

-

Total cell count (cell viability).

-

Percentage of dead cells (cytotoxicity).

-

Changes in cellular morphology (e.g., cell area, roundness).

-

Data Presentation: Hypothetical Phase I Screening Results

| Cell Line | EC50 (Viability, µM) | Max. Cytotoxicity (%) | Morphological Changes Noted |

| HEK293 | > 100 | < 5 | None |

| HeLa | > 100 | < 5 | None |

| A549 | > 100 | < 5 | None |

| SH-SY5Y | 85.2 | 10 | Minor neurite retraction at >50 µM |

| HEK293-hTRPV1 | 12.5 | 65 | Cell rounding, detachment |

Interpretation and Next Steps: The hypothetical data above would strongly suggest a specific cytotoxic effect in cells overexpressing TRPV1, providing the first piece of evidence supporting our primary hypothesis. The minor effect on the neuronal SH-SY5Y cell line could be due to endogenous expression of TRP channels. The next step is to directly investigate the interaction with the putative target.

Phase II: Target Identification and Validation

This phase focuses on confirming a direct interaction between the compound and the hypothesized target, TRPV1.

Experimental Protocol: Calcium Flux Assay for Ion Channel Modulation

This assay directly measures the functional consequence of ion channel opening.

-

Cell Plating: Seed HEK293-hTRPV1 cells in 384-well black-walled, clear-bottom plates.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Compound Addition: Add 3-(3-aminophenyl)-N-methylpropanamide at various concentrations.

-

Agonist/Antagonist Mode Testing:

-

Agonist Mode: Measure fluorescence signal immediately after compound addition. An increase in fluorescence indicates calcium influx due to channel opening.

-

Antagonist Mode: After a short incubation with the test compound, add a known TRPV1 agonist (e.g., Capsaicin) and measure the fluorescence. A reduction in the capsaicin-induced signal indicates antagonism.

-

-

Data Acquisition: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure kinetic fluorescence changes.

Data Presentation: Hypothetical Calcium Flux Assay Results

| Assay Mode | Compound | EC50 / IC50 (µM) | Max Response (% of Control) |

| Agonist | 3-(3-AP)-N-MP | > 100 | < 2% |

| Antagonist | 3-(3-AP)-N-MP | 8.2 | 95% Inhibition |

| Control | Capsaicin (Agonist) | 0.15 | 100% |

| Control | Capsazepine (Antagonist) | 0.5 | 98% Inhibition |

3-(3-AP)-N-MP: 3-(3-aminophenyl)-N-methylpropanamide

Interpretation and Next Steps: These hypothetical results would characterize the compound as a potent TRPV1 antagonist. To confirm this is a direct interaction, biophysical methods are employed.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Chip Preparation: Immobilize purified, recombinant human TRPV1 protein onto a sensor chip.

-

Compound Injection: Flow various concentrations of 3-(3-aminophenyl)-N-methylpropanamide across the chip surface.

-

Data Collection: Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein.

-

Kinetic Analysis: Analyze the association (k_on) and dissociation (k_off) rates to determine the binding affinity (K_D).

A confirmed direct binding with a K_D in the micromolar range would validate TRPV1 as a direct target of the compound.

Phase III: In-depth Mechanistic and Pathway Analysis

With a validated target, this phase explores the downstream cellular consequences of target engagement.

Caption: Hypothesized inhibition of the TRPV1 signaling pathway.

Experimental Protocol: Western Blot for Downstream Signaling

-

Cell Treatment: Treat HEK293-hTRPV1 cells with the TRPV1 agonist (capsaicin) in the presence or absence of 3-(3-aminophenyl)-N-methylpropanamide.

-

Lysate Preparation: Lyse the cells and quantify total protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins downstream of calcium influx, such as phosphorylated CaMKII (p-CaMKII) and phosphorylated CREB (p-CREB). Use a loading control like GAPDH to ensure equal protein loading.

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

-

Densitometry: Quantify band intensity to measure changes in protein phosphorylation.

A successful antagonism would show that the compound prevents the capsaicin-induced increase in p-CaMKII and p-CREB, confirming its impact on the intracellular signaling cascade.

Part 4: Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven framework for elucidating the mechanism of action of 3-(3-aminophenyl)-N-methylpropanamide. By progressing through phases of broad screening, specific target validation, and in-depth pathway analysis, researchers can build a comprehensive and robust understanding of the compound's biological activity.

Should the primary hypothesis prove incorrect, the data from the initial phenotypic screens can be used to generate new hypotheses. For example, if the compound shows activity against a broad range of cancer cell lines, a cancer-focused investigation would be warranted. This iterative, self-validating approach is fundamental to modern drug discovery and ensures that even negative results are informative and guide the research process forward.

References

-

Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Bio-Rad. Retrieved from [Link]

- Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature reviews Drug discovery, 16(8), 531–543.

-

Kim, Y. S., Kim, Y. J., Lee, J., Lee, S., Kim, H., Choi, S., ... & Lee, J. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & medicinal chemistry, 26(15), 4476–4485. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Charles River. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery. Retrieved from [Link]

-

Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Antibodies.com. Retrieved from [Link]

-

Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activity of 3-(3-aminophenyl)-N-methylpropanamide

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 3-(3-aminophenyl)-N-methylpropanamide. In the absence of direct empirical data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from closely related aminophenyl propanamide analogs and other relevant scaffolds. By examining the biological effects of structurally similar compounds, we can formulate well-grounded hypotheses regarding the potential therapeutic applications of 3-(3-aminophenyl)-N-methylpropanamide. This guide explores its potential as a modulator of ion channels, an inhibitor of key enzymatic pathways such as PARP and various kinases, and its prospective role in oncology. Detailed experimental protocols are provided to facilitate the empirical validation of these hypotheses, offering a roadmap for future research and development.

Introduction and Molecular Scaffolding Analysis

3-(3-aminophenyl)-N-methylpropanamide is a small molecule characterized by a central aminophenyl ring linked to an N-methylated propanamide side chain. The structural components of this molecule are prevalent in a variety of biologically active compounds, suggesting a high potential for therapeutic relevance.

-

The Aminophenyl Moiety: The aminophenyl group is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it a versatile scaffold in drug design. Derivatives of (3-aminophenyl)methanol, for instance, are crucial intermediates in the synthesis of dynamin GTPase and hedgehog signaling pathway inhibitors, highlighting the importance of the 3-amino substitution pattern in targeting specific cellular pathways[1].

-

The Propanamide Linker: The propanamide side chain provides a degree of conformational flexibility and presents hydrogen bond donors and acceptors, which can be critical for binding to biological targets. The length and substitution of this linker can significantly influence potency and selectivity, as seen in studies of aminophenyl acetamides and propanamides as TRPV1 ligands[2].

The combination of these structural features in 3-(3-aminophenyl)-N-methylpropanamide suggests that it may interact with a range of biological targets, including enzymes and ion channels.

Postulated Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, we can hypothesize several potential biological activities for 3-(3-aminophenyl)-N-methylpropanamide.

Ion Channel Modulation: A Focus on TRPV1 Antagonism

A significant body of research has identified aminophenyl acetamides and propanamides as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel[2][3]. TRPV1 is a non-selective cation channel involved in pain sensation and temperature regulation.

Mechanism of Action: TRPV1 antagonists typically bind to a hydrophobic pocket within the channel, preventing its activation by stimuli such as capsaicin or noxious heat. The structure-activity relationship of 2-(3,5-dihalo 4-aminophenyl)acetamide analogues indicates that the aminophenyl moiety is crucial for this interaction, while modifications to the amide side chain can fine-tune potency[2]. It is plausible that 3-(3-aminophenyl)-N-methylpropanamide could adopt a similar binding mode, with the aminophenyl ring anchoring the molecule in the binding site.

Enzyme Inhibition: Kinases and PARP

The aminophenyl scaffold is a common feature in a variety of enzyme inhibitors, particularly those targeting kinases and Poly(ADP-ribose) polymerase (PARP).

Numerous kinase inhibitors utilize the aminophenyl group for interaction with the ATP-binding pocket. The N-(2-aminophenyl)-amide core, for example, is a key component of several histone deacetylase (HDAC) and kinase inhibitors[4]. Derivatives of 1-(4-aminophenyl)piperidine have been developed as potent inhibitors of Akt (Protein Kinase B), a central node in cell survival pathways[5]. Furthermore, aminophenyl derivatives have shown inhibitory activity against other kinases such as FLT3 and VEGFR-2, which are important targets in oncology[6][7].

Postulated Mechanism: Kinase inhibitors often form hydrogen bonds with the hinge region of the kinase domain. The amino group of the aminophenyl ring in 3-(3-aminophenyl)-N-methylpropanamide could act as a hydrogen bond donor, mimicking the adenine portion of ATP. The rest of the molecule would occupy the hydrophobic pocket, with the N-methylpropanamide tail potentially providing additional interactions that confer selectivity.

PARP inhibitors are an established class of anti-cancer drugs that exploit synthetic lethality in tumors with deficient DNA repair mechanisms[8][9]. Many PARP inhibitors are designed based on the structure of nicotinamide, a key component of the NAD+ substrate for PARP enzymes[10]. Notably, 3-aminobenzamide, a close structural analog of the aminophenyl portion of our target molecule, is a known PARP inhibitor[11].

Postulated Mechanism: PARP inhibitors competitively bind to the NAD+ binding site in the catalytic domain of PARP enzymes[10][11]. The aminophenyl moiety of 3-(3-aminophenyl)-N-methylpropanamide could occupy this site, with the amide group forming critical hydrogen bonds. The propanamide tail would extend into the surrounding pocket, and its specific interactions could determine the potency and selectivity against different PARP family members.

Anticancer Potential

Given the potential for kinase and PARP inhibition, 3-(3-aminophenyl)-N-methylpropanamide is a candidate for development as an anticancer agent. The antiproliferative activity of various aminophenyl amide derivatives has been demonstrated in several cancer cell lines[6][12][13]. For example, N-(4-aminophenyl)-substituted benzamides have shown inhibitory effects on the MDA-MB-231 breast cancer cell line[6].

Potential Therapeutic Applications:

-

Monotherapy: In tumors with specific genetic vulnerabilities, such as BRCA mutations for PARP inhibitors, 3-(3-aminophenyl)-N-methylpropanamide could be effective as a single agent.

-

Combination Therapy: As a PARP or kinase inhibitor, it could be used to potentiate the effects of DNA-damaging chemotherapies and radiation[9][11].

Experimental Validation Protocols

To empirically test the hypothesized biological activities of 3-(3-aminophenyl)-N-methylpropanamide, a series of in vitro and cell-based assays are proposed.

General Synthesis of Aminophenyl Propanamides

A general synthetic route for N-substituted aminophenyl propanamides is outlined below, adapted from methodologies for similar compounds[6].

Caption: General synthesis workflow for 3-(3-aminophenyl)-N-methylpropanamide.

Protocol:

-

Acylation: Dissolve 3-nitrophenylamine in a suitable solvent (e.g., dichloromethane) and cool to 0°C. Add propanoyl chloride dropwise in the presence of a base (e.g., triethylamine).

-

Work-up: After the reaction is complete, wash the organic layer with aqueous HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

-

Reduction: Dissolve the resulting N-(3-nitrophenyl)propanamide in ethanol and subject it to catalytic hydrogenation using 10% Pd/C as a catalyst[6].

-

N-Methylation: The primary amine of 3-aminophenylpropanamide can be selectively methylated using a suitable methylating agent under controlled conditions to yield the final product.

-

Purification: Purify the final compound using column chromatography or recrystallization. Characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Enzyme Inhibition Assays

This protocol is designed to assess the inhibitory activity of 3-(3-aminophenyl)-N-methylpropanamide against a panel of kinases.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 9. Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

A Technical Guide to the Spectroscopic Characterization of 3-(3-aminophenyl)-N-methylpropanamide

Introduction

In the landscape of contemporary drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. 3-(3-aminophenyl)-N-methylpropanamide, a molecule incorporating a meta-substituted aniline ring and a secondary amide functional group, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the predictive data and procedural insights necessary for its unequivocal identification and characterization.

I. Mass Spectrometry (MS) Analysis: Unveiling the Molecular Blueprint

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For a molecule like 3-(3-aminophenyl)-N-methylpropanamide, Electrospray Ionization (ESI) is the preferred method due to its "soft" ionization nature, which minimizes fragmentation and typically preserves the molecular ion.[1][2] The presence of a basic amino group and an amide moiety makes the molecule readily amenable to protonation, yielding a strong signal in positive ion mode.

Predicted Mass Spectrometric Data

The molecular formula for 3-(3-aminophenyl)-N-methylpropanamide is C₁₀H₁₄N₂O.

| Parameter | Predicted Value | Notes |

| Molecular Weight | 178.23 g/mol | --- |

| Exact Mass | 178.1106 Da | Calculated for C₁₀H₁₄N₂O |

| Primary Ion (ESI+) | m/z 179.1184 | [M+H]⁺ |

| Key Fragments | m/z 120, m/z 106, m/z 72 | See fragmentation analysis below |

Anticipated Fragmentation Pattern

Upon collisional activation in the gas phase (MS/MS), the protonated molecule, [C₁₀H₁₅N₂O]⁺, is expected to undergo characteristic fragmentation. The primary cleavage sites are the amide bond and the propyl chain, driven by the formation of stable carbocations or neutral losses.[3][4][5]

-

Loss of N-methylformamide: A significant fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the formation of a stable benzylic cation.

-

[M+H]⁺ - (CH₃NHCHO) → [C₇H₈N]⁺ (m/z 106)

-

-

Amide Bond Cleavage: Scission of the C-N bond of the amide can result in an acylium ion.[5]

-

[M+H]⁺ - (NH₂CH₃) → [C₈H₈NO]⁺ (m/z 134) - Less likely as primary fragmentation

-

-

Alpha-Cleavage to the Aromatic Ring: Cleavage of the C-C bond beta to the aromatic ring is common, resulting in the formation of the aminobenzyl cation.

-

[M+H]⁺ - (C₂H₄CONHCH₃) → [C₆H₈N]⁺ (m/z 92)

-

-

McLafferty-type Rearrangement: While less direct, a rearrangement followed by cleavage could result in the formation of the N-methylpropanamide ion.

-

Resulting in [C₄H₉NO]⁺ (m/z 87)

-

Experimental Protocol: High-Resolution ESI-MS

A robust protocol is critical for acquiring high-quality mass spectrometric data.[6][7]

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 3-(3-aminophenyl)-N-methylpropanamide.

-

Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[6]

-

Perform a serial dilution by taking 10 µL of the stock solution and diluting it with 990 µL of the same solvent to achieve a final concentration of 10 µg/mL.[6]

-

To aid ionization, add 0.1% formic acid to the final solution.[1]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.[6]

-

-

Instrument Parameters (Typical for Quadrupole Time-of-Flight MS):

-

Ionization Mode: ESI, Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 1.5 - 2.5 Bar

-

Drying Gas (N₂): 8.0 - 10.0 L/min

-

Drying Gas Temperature: 180 - 220 °C

-

Mass Range: m/z 50 - 500

-

Collision Energy (for MS/MS): 10-30 eV (ramped)

-

MS Analysis Workflow

Caption: Workflow for ESI-MS analysis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is unparalleled for determining the precise arrangement of atoms within a molecule.[8] The distinct chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei in 3-(3-aminophenyl)-N-methylpropanamide give rise to a predictable and informative set of signals.

¹H NMR Spectroscopy: Proton Environments

The structure contains several non-equivalent protons, each with a characteristic chemical shift and splitting pattern governed by its electronic environment and neighboring protons.[9] The choice of solvent is crucial; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve polar compounds and the fact that amine and amide protons are often clearly visible.[8][10]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Amide N-H | ~7.9 - 8.2 | Broad Singlet | 1H | Exchangeable with D₂O. |

| Aromatic H (C2) | ~6.9 - 7.1 | Triplet (t) | 1H | Coupled to H4 and H6. |

| Aromatic H (C6) | ~6.8 - 7.0 | Doublet (d) | 1H | Coupled to H2. |

| Aromatic H (C4) | ~6.5 - 6.7 | Doublet (d) | 1H | Coupled to H2. |

| Aromatic H (C5) | ~6.4 - 6.6 | Singlet (s) | 1H | --- |

| Amine NH₂ | ~5.0 - 5.5 | Broad Singlet | 2H | Exchangeable with D₂O. |

| Methylene (-CH₂-Ar) | ~2.7 - 2.9 | Triplet (t) | 2H | Coupled to adjacent -CH₂-. |

| Methylene (-CH₂-CO) | ~2.4 - 2.6 | Triplet (t) | 2H | Coupled to adjacent -CH₂-. |

| N-Methyl (-CH₃) | ~2.6 - 2.8 | Doublet (d) | 3H | Coupled to amide N-H. |

Note: The N-Methyl group may appear as a singlet if N-H coupling is not resolved.

¹³C NMR Spectroscopy: Carbon Skeleton

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments. The chemical shifts are highly indicative of the carbon type (aromatic, carbonyl, aliphatic).[11]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~171 - 173 | Deshielded by oxygen. |

| Aromatic C (C3-NH₂) | ~148 - 150 | Attached to nitrogen. |

| Aromatic C (C1-CH₂) | ~139 - 141 | Point of attachment for the side chain. |

| Aromatic C (C5) | ~129 - 131 | CH carbon. |

| Aromatic C (C2, C4, C6) | ~112 - 118 | Shielded by the amino group. |

| Methylene (-CH₂-CO) | ~37 - 39 | Alpha to carbonyl. |

| Methylene (-CH₂-Ar) | ~30 - 32 | Alpha to aromatic ring. |

| N-Methyl (-CH₃) | ~26 - 28 | Attached to nitrogen. |

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation:

-

Acquisition Parameters (¹H NMR):

-

Spectrometer Frequency: 500 MHz

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

-

Acquisition Parameters (¹³C NMR):

-

Spectrometer Frequency: 125 MHz

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 seconds

-

NMR Analysis Workflow

Caption: Workflow for NMR structural elucidation.

III. Conclusion

The synergistic application of Mass Spectrometry and NMR spectroscopy provides a comprehensive and definitive characterization of 3-(3-aminophenyl)-N-methylpropanamide. The predicted MS data establishes the compound's molecular weight and offers insights into its structural stability through fragmentation analysis. Concurrently, the predicted ¹H and ¹³C NMR spectra deliver an unambiguous map of the atomic framework, confirming the connectivity and electronic environment of every nucleus. This guide serves as a predictive framework, enabling researchers to efficiently confirm the identity and purity of this molecule, thereby accelerating progress in their respective fields.

References

-

University of Bristol. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

-

University of Illinois. (n.d.). Sample Preparation | School of Chemical Sciences. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0062210). Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Retrieved from [Link]

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-246. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Propanamide. In NIST Chemistry WebBook. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Propanamide. Retrieved from [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11798-11809. Retrieved from [Link]

Sources

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.washington.edu [chem.washington.edu]

- 11. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 3-(3-aminophenyl)-N-methylpropanamide: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-(3-aminophenyl)-N-methylpropanamide, a key intermediate in various pharmaceutical and research applications. The document details the primary and most established synthetic route, commencing from readily available starting materials. Each synthetic step is accompanied by a thorough explanation of the underlying chemical principles, detailed experimental protocols, and a discussion of critical process parameters. Furthermore, alternative synthetic strategies are explored, offering insights into different methodological approaches. This guide is intended to serve as a valuable resource for researchers and process chemists, enabling them to make informed decisions in the design and execution of the synthesis of this important molecule.

Introduction: Significance of 3-(3-aminophenyl)-N-methylpropanamide

3-(3-aminophenyl)-N-methylpropanamide is a versatile chemical intermediate characterized by a phenyl ring substituted with an amino group and a propanamide side chain. This unique structural arrangement makes it a valuable building block in the synthesis of a wide range of biologically active molecules and pharmaceutical ingredients. Its utility spans various therapeutic areas, underscoring the importance of robust and efficient synthetic methods for its preparation. This guide will focus on the practical aspects of its synthesis, emphasizing the selection of starting materials and the optimization of reaction conditions to ensure high yield and purity.

The Primary Synthetic Pathway: A Three-Step Approach

The most direct and widely employed synthesis of 3-(3-aminophenyl)-N-methylpropanamide follows a logical three-step sequence starting from 3-nitrobenzaldehyde. This pathway is favored for its reliance on well-understood chemical transformations and the commercial availability of the initial starting materials.

The overall synthetic scheme can be visualized as follows:

Caption: Primary synthetic route to 3-(3-aminophenyl)-N-methylpropanamide.

Step 1: Synthesis of 3-(3-nitrophenyl)propanoic acid via Knoevenagel-Doebner Condensation

The initial step involves a Knoevenagel-Doebner condensation between 3-nitrobenzaldehyde and malonic acid. This reaction is a powerful tool for carbon-carbon bond formation and proceeds through the condensation of an aldehyde with an active methylene compound, followed by decarboxylation.[1]

Mechanism Insight: The reaction is typically catalyzed by a weak base, such as pyridine or piperidine. The base deprotonates malonic acid, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 3-nitrobenzaldehyde. The resulting adduct undergoes dehydration and subsequent decarboxylation upon heating to yield the desired α,β-unsaturated carboxylic acid, which is then reduced in situ or in a subsequent step to the saturated propanoic acid derivative.[2]

Experimental Protocol:

-

Materials:

-

3-Nitrobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Toluene

-

Hydrochloric acid (for work-up)

-

Ethyl acetate (for extraction)

-

Sodium sulfate (for drying)

-

-

Procedure:

-

To a solution of 3-nitrobenzaldehyde in toluene, add malonic acid and a catalytic amount of piperidine.

-

Add pyridine to the mixture and heat to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude 3-(3-nitrophenyl)propanoic acid, which can be purified by recrystallization.

-

| Reactant/Reagent | Molar Ratio (relative to 3-nitrobenzaldehyde) | Key Role |

| 3-Nitrobenzaldehyde | 1.0 | Electrophilic carbonyl source |

| Malonic Acid | 1.5 - 2.0 | Active methylene compound |

| Pyridine | Solvent & Base | Base catalyst and solvent |

| Piperidine | Catalytic | Base catalyst |

Step 2: Reduction of the Nitro Group to an Amine

The second step involves the reduction of the nitro group of 3-(3-nitrophenyl)propanoic acid to the corresponding amine, yielding 3-(3-aminophenyl)propanoic acid. Catalytic hydrogenation is the most common and efficient method for this transformation.[3]

Mechanism Insight: Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for the hydrogenation of nitro groups. The reaction involves the adsorption of the nitro compound and hydrogen gas onto the surface of the palladium catalyst. The nitro group is then sequentially reduced to the amine through various intermediates, with the release of water as a byproduct.[3] This method is favored for its clean reaction profile and the ease of catalyst removal by filtration.

Experimental Protocol:

-

Materials:

-

3-(3-nitrophenyl)propanoic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve 3-(3-nitrophenyl)propanoic acid in methanol or ethanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by the uptake of hydrogen or by TLC.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain 3-(3-aminophenyl)propanoic acid.

-

| Parameter | Condition | Rationale |

| Catalyst | 10% Pd/C | High activity and selectivity for nitro group reduction. |

| Solvent | Methanol/Ethanol | Good solubility for the substrate and inert under reaction conditions. |

| Hydrogen Pressure | 3-4 atm | Provides a sufficient concentration of hydrogen for the reaction. |

| Temperature | Room Temperature | The reaction is typically exothermic and proceeds efficiently at ambient temperature. |

Step 3: Amide Coupling to Form 3-(3-aminophenyl)-N-methylpropanamide

The final step is the formation of the amide bond between 3-(3-aminophenyl)propanoic acid and methylamine. Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, a coupling agent is required to activate the carboxylic acid.[4][5]

Mechanism Insight: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), are commonly used for this purpose.[6][7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions. This active ester is then readily attacked by the nucleophilic methylamine to form the desired amide, with the byproducts being a water-soluble urea derivative and regenerated HOBt.[7]

Experimental Protocol:

-

Materials:

-

3-(3-aminophenyl)propanoic acid

-

Methylamine hydrochloride or a solution of methylamine in THF/water

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (for work-up)

-

Brine (for work-up)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

-

-

Procedure:

-

Dissolve 3-(3-aminophenyl)propanoic acid in DMF or DCM.

-

Add HOBt and EDC·HCl to the solution and stir for a few minutes.

-

Add methylamine hydrochloride and then slowly add DIPEA to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

| Reagent | Molar Ratio (relative to the carboxylic acid) | Key Role |

| EDC·HCl | 1.1 - 1.5 | Carboxylic acid activating agent.[6] |

| HOBt | 1.1 - 1.5 | Racemization suppressor and activating agent.[7] |

| Methylamine | 1.1 - 1.5 | Nucleophile |

| DIPEA | 2.0 - 3.0 | Non-nucleophilic base to neutralize hydrochloride salts and facilitate the reaction. |

Alternative Synthetic Strategies

While the three-step pathway from 3-nitrobenzaldehyde is the most established, alternative routes starting from different commercially available materials are also feasible and may offer advantages in specific contexts.

Synthesis from 3'-Aminoacetophenone

An alternative approach can be envisioned starting from 3'-aminoacetophenone. This route would require the elaboration of the acetyl group into the desired N-methylpropanamide side chain.

Caption: Conceptual alternative pathway from 3'-aminoacetophenone.

3.1.1. Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a method to convert aryl alkyl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[8][9][10][11] In this case, 3'-aminoacetophenone could be reacted with sulfur and a secondary amine (e.g., morpholine) to form a thioamide intermediate. Subsequent hydrolysis would yield 3-aminophenylacetic acid. This intermediate would then require a one-carbon homologation followed by amidation to arrive at the final product. While multi-step, this approach utilizes a classic named reaction and offers a different disconnection strategy.

3.1.2. Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[12][13][14] 3'-Aminoacetophenone could potentially undergo a Mannich reaction with formaldehyde and a suitable amine to introduce a functionalized side chain. Further chemical transformations would be necessary to convert this Mannich base into the target N-methylpropanamide. This route is conceptually more complex but highlights the versatility of classic organic reactions in synthetic design.

Conclusion

The synthesis of 3-(3-aminophenyl)-N-methylpropanamide is most reliably achieved through a well-established three-step sequence involving a Knoevenagel-Doebner condensation, nitro group reduction, and amide coupling. This primary pathway offers high yields, utilizes readily available starting materials, and employs robust and well-understood chemical transformations. The detailed protocols provided in this guide offer a practical framework for the successful execution of this synthesis.

Alternative synthetic strategies, such as those starting from 3'-aminoacetophenone, present intriguing possibilities for further research and process development. While these routes may require more extensive optimization, they offer opportunities for novel synthetic approaches and may be advantageous under specific circumstances. A thorough understanding of both the primary and alternative pathways empowers researchers to select the most appropriate synthetic strategy based on factors such as starting material availability, scalability, and overall efficiency.

References

-

Willgerodt, C. (1887). Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Berichte der deutschen chemischen Gesellschaft, 20(2), 2467-2470. [Link]

-

Kindler, K. (1923). Studien über den Mechanismus chemischer Reaktionen. I. Reduktion von Ketonen und Aldehyden mit Schwefel und organischen Basen. Justus Liebigs Annalen der Chemie, 431(1), 187-230. [Link]

-

Schwenk, E., & Papa, D. (1948). The Willgerodt Reaction. Organic Reactions, 3, 1-79. [Link]

-

Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667. [Link]

-

Tramontini, M., & Angiolini, L. (1990). The Mannich reaction: a versatile and powerful tool in organic synthesis. Tetrahedron, 46(6), 1791-1837. [Link]

-

Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. [Link]

-

Pawar, S. S., et al. (2016). Knoevenagel–Doebner reaction: a review on its mechanism and applications in the synthesis of coumarins. RSC advances, 6(101), 99085-99103. [Link]

-

Al-Zoubi, W. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. [Link]

-

Carpino, L. A., & El-Faham, A. (1999). The di-tert-butyl-N, N-diethylphosphoramidite method of peptide synthesis. Tetrahedron, 55(22), 6813-6830. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

-

OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. [Link]

-

Beilstein Journal of Organic Chemistry. (2013). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. [Link]

-

Patsnap. (n.d.). Synthetic method for 3-aminoacetophenone. [Link]

-

PrepChem.com. (n.d.). Preparation of 3′-aminoacetophenone. [Link]

-

Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

ResearchGate. (n.d.). Hydrogenation of of p-nitrophenol to p-aminophenol under flow in three consecutive reactors mediated by SiliaCat Pd(0): reaction conditions in each reactor. [Link]

-

MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

-

ResearchGate. (n.d.). Hydrogenation of nitrobenzene to p-aminophenol using Pt/C catalyst and carbon-based solid acid. [Link]

-

Molecules. (2010). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. [Link]

-

ResearchGate. (n.d.). Synthesis of aminoacetophenone from acetophenone. [Link]

-

Reddit. (2024). EDC-HOBt Amide coupling workup help. [Link]

-